molecular formula C13H17N3O2S B2513777 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1209608-90-1

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2513777
M. Wt: 279.36
InChI Key: NRTUHNBTLLTUKW-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea, also known as DTU, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. DTU is a urea derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis of Novel Compounds

Research in the field of organic chemistry has demonstrated the versatility of compounds similar to 1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea in synthesizing novel chemical entities. For instance, Abdelrazek et al. (2010) reported the dimerization of certain furan and thiophene derivatives, leading to the creation of new pyridine and naphthyridine compounds, which are critical in developing pharmaceuticals and materials science applications (Abdelrazek et al., 2010).

Color-formers for Carbonless Imaging

Katritzky et al. (1997) explored the synthesis of mono- and bis-substituted furan, thiophene, and N-methylpyrrole derivatives for their application as color-formers in carbonless copy paper and other imaging technologies. These compounds develop black or dark-blue colors in acidic media, showcasing their potential in material sciences and imaging technology applications (Katritzky et al., 1997).

Photolytic Arylation

Guizzardi et al. (2000) investigated the photolysis of 4-chloro-N,N-dimethylaniline in the presence of furan, pyrrole, and thiophene derivatives, resulting in the efficient arylation of these heterocycles. This process highlights the importance of such chemical reactions in organic synthesis and the development of new materials with potential applications in various industries, including pharmaceuticals and electronics (Guizzardi et al., 2000).

Urotensin-II Receptor Agonists

Research by Croston et al. (2002) led to the discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor, a critical target in cardiovascular disease treatment. This discovery opens new avenues for therapeutic intervention in cardiovascular diseases, showcasing the potential medical applications of structurally similar compounds (Croston et al., 2002).

Alkylation and Ring Closure Reactions

Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene as a starting material for alkylation and ring closure reactions. This work demonstrates the compound's utility in generating a structurally diverse library of compounds, further emphasizing its role in the development of new chemical entities with potential applications in drug discovery and material science (Roman, 2013).

properties

IUPAC Name

1-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-16(2)10(11-5-3-7-18-11)9-14-13(17)15-12-6-4-8-19-12/h3-8,10H,9H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTUHNBTLLTUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-3-(thiophen-2-yl)urea

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